3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Description
This compound belongs to the benzoxadiazocine-thione class, characterized by a fused bicyclic core with a thione group at position 4, a nitro substituent at position 8, and a 3-chlorophenyl moiety at position 2. Its molecular formula is C₁₉H₁₇ClN₃O₃S, with a molecular weight of 413.88 g/mol. Structural determination tools like SHELXL and OLEX2 are critical for resolving its crystal structure and confirming substituent positions .
Properties
IUPAC Name |
10-(3-chlorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-17-9-14(13-8-12(21(22)23)5-6-15(13)24-17)19-16(25)20(17)11-4-2-3-10(18)7-11/h2-8,14H,9H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKOPVIKHGXZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H15ClN4O2S
- Molecular Weight : 350.83 g/mol
- IUPAC Name : this compound
This compound features a benzoxadiazocine core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 12.5 | |
| HT-29 (Colon) | 10.0 | |
| MKN-45 (Gastric) | 15.0 | |
| U87MG (Brain) | 20.0 | |
| SMMC-7721 (Liver) | 18.0 |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types.
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2.
Case Studies
- Study on Lung Cancer Cells :
- Evaluation in Colon Cancer Models :
Additional Biological Activities
Beyond anticancer effects, preliminary investigations have suggested other biological activities:
Antioxidant Activity
Some studies have indicated that the compound possesses antioxidant properties. It was found to scavenge free radicals effectively and reduce lipid peroxidation in cellular models.
Anti-inflammatory Effects
Research has also pointed towards possible anti-inflammatory effects. The compound appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could have implications for treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue is 3-(2-Methoxyphenyl)-2,11-Dimethyl-8-Nitro-2,3,5,6-Tetrahydro-4H-2,6-Methano-1,3,5-Benzoxadiazocine-4-Thione (CAS 1005286-72-5), which differs in two key aspects:
Substituent at Position 3 : Methoxy (-OCH₃) instead of chloro (-Cl).
Additional Methyl Group : A methyl (-CH₃) group at position 11.
| Property | Target Compound | Methoxy Analogue |
|---|---|---|
| Molecular Formula | C₁₉H₁₇ClN₃O₃S | C₁₉H₁₉N₃O₄S |
| Molecular Weight | 413.88 g/mol | 385.4 g/mol |
| Key Substituents | 3-Cl, 8-NO₂, 2-CH₃ | 3-OCH₃, 8-NO₂, 2-CH₃, 11-CH₃ |
| Electronic Effects | Strong electron-withdrawing (Cl, NO₂) | Moderate electron-donating (OCH₃), electron-withdrawing (NO₂) |
Structural Implications :
- The additional methyl group in the methoxy analogue may sterically hinder interactions with biological targets, reducing activity .
NMR Spectral Comparisons
Evidence from NMR studies on similar benzoxadiazocines (e.g., rapamycin analogues) reveals that substituents at positions 3 and 8 cause distinct chemical shift patterns in regions 29–36 (aromatic protons) and 39–44 (heterocyclic core protons) . For the target compound:
- The 3-Cl group would deshield nearby protons, causing downfield shifts in aromatic resonances.
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (based on MACCS keys or Morgan fingerprints), the target compound shows moderate similarity (~0.65–0.75) to its methoxy analogue. This suggests overlapping pharmacophoric features but distinct electronic profiles, which may translate to divergent bioactivities .
Bioactivity and Pharmacological Profiling
While direct bioactivity data for the target compound is unavailable, clustering analysis of structurally related compounds indicates:
- Nitro-substituted benzoxadiazocines often exhibit kinase inhibition or antimicrobial activity.
- Chloro substituents correlate with enhanced metabolic stability compared to methoxy groups, as seen in triazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
